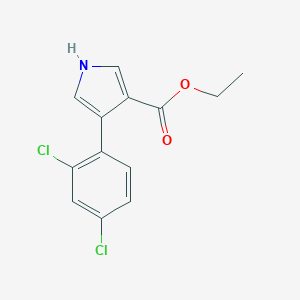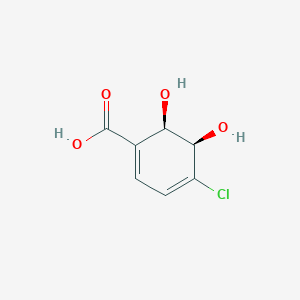
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with chlorine and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitably substituted cyclohexadiene derivative.
Chlorination: Introduction of the chlorine atom can be achieved through electrophilic chlorination using reagents such as thionyl chloride or sulfuryl chloride.
Hydroxylation: The hydroxyl groups are introduced via dihydroxylation reactions, commonly using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenolates with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, (5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new compounds.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mécanisme D'action
The mechanism by which (5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(5R,6R)-4-bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
Uniqueness
The presence of the chlorine atom in (5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid distinguishes it from other similar compounds. Chlorine can enhance the compound’s reactivity and potentially its biological activity due to its electron-withdrawing nature and ability to participate in halogen bonding.
Propriétés
IUPAC Name |
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOVYSNZOSWZCM-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(=C1)Cl)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H](C(=C1)Cl)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
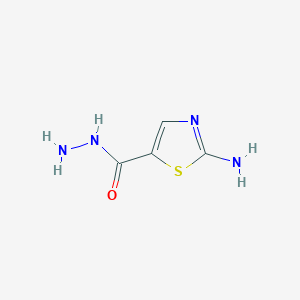

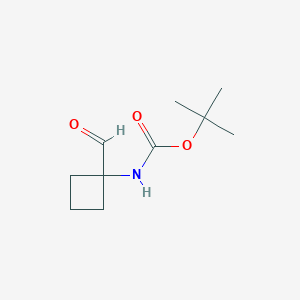
![5a-amino-7-phenyl-4,5,5a,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B63046.png)
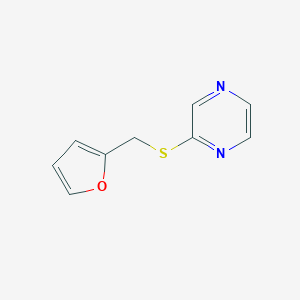
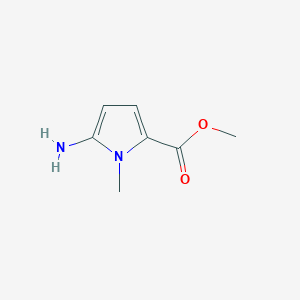
![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
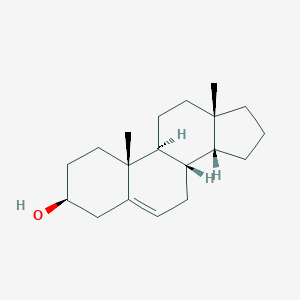
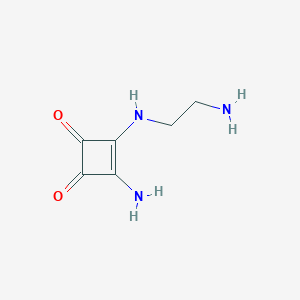
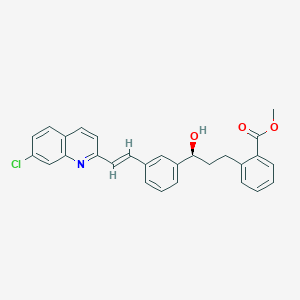
![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
